![molecular formula C6H10N2OS B12854778 (1,3A,4,6-tetrahydropyrazolo[1,5-c]thiazol-2-yl)methanol](/img/structure/B12854778.png)
(1,3A,4,6-tetrahydropyrazolo[1,5-c]thiazol-2-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,3A,4,6-Tetrahydropyrazolo[1,5-c]thiazol-2-yl)methanol is a heterocyclic compound featuring a fused pyrazole-thiazole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1,3A,4,6-tetrahydropyrazolo[1,5-c]thiazol-2-yl)methanol typically involves the cyclization of appropriate precursors One common method includes the reaction of a hydrazine derivative with a thioamide under acidic conditions, leading to the formation of the pyrazole-thiazole ring system
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available starting materials. The process is optimized for high yield and purity, often employing continuous flow reactors to ensure consistent reaction conditions and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, forming the corresponding aldehyde or carboxylic acid.
Reduction: Reduction reactions can target the thiazole ring, potentially leading to the formation of dihydro derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions to substitute the methanol group.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of ethers or amines.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex heterocyclic systems. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology and Medicine: In medicinal chemistry, (1,3A,4,6-tetrahydropyrazolo[1,5-c]thiazol-2-yl)methanol is investigated for its potential as an antimicrobial, antifungal, and anticancer agent. Its ability to interact with various biological targets makes it a promising candidate for drug development .
Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity. It also finds applications in the synthesis of dyes and pigments.
Mechanism of Action
The biological activity of (1,3A,4,6-tetrahydropyrazolo[1,5-c]thiazol-2-yl)methanol is primarily attributed to its ability to interact with specific molecular targets. The thiazole ring can engage in hydrogen bonding and π-π interactions with enzymes and receptors, modulating their activity. This interaction can inhibit or activate various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Thiazole Derivatives: Compounds like thiazole and its derivatives share the thiazole ring but differ in their substituents and overall structure.
Pyrazole Derivatives: Pyrazole-based compounds, such as pyrazolones, have similar core structures but lack the fused thiazole ring.
Uniqueness: (1,3A,4,6-Tetrahydropyrazolo[1,5-c]thiazol-2-yl)methanol stands out due to its fused ring system, which imparts unique electronic and steric properties. This structural feature enhances its reactivity and potential for diverse applications compared to simpler thiazole or pyrazole derivatives .
This comprehensive overview highlights the significance of this compound in various scientific and industrial fields. Its unique structure and versatile reactivity make it a valuable compound for ongoing research and development.
Properties
Molecular Formula |
C6H10N2OS |
|---|---|
Molecular Weight |
158.22 g/mol |
IUPAC Name |
1,3a,4,6-tetrahydropyrazolo[1,5-c][1,3]thiazol-2-ylmethanol |
InChI |
InChI=1S/C6H10N2OS/c9-2-5-1-6-3-10-4-8(6)7-5/h1,6-7,9H,2-4H2 |
InChI Key |
JLBIYZBMIJQYHY-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C=C(NN2CS1)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


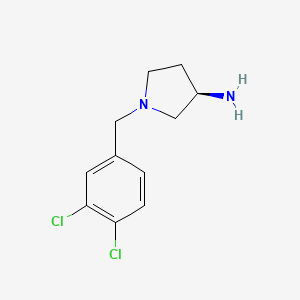
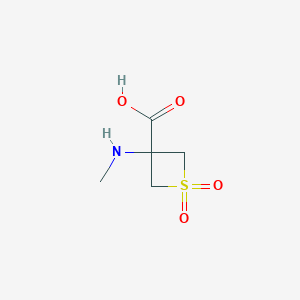
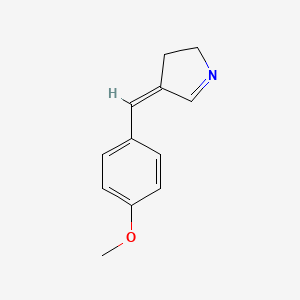
![1-Piperazinecarboxylic acid, 4-[[(2,3-dihydro-5-benzofuranyl)amino]carbonyl]-3-(hydroxymethyl)-, 1,1-dimethylethyl ester](/img/structure/B12854724.png)



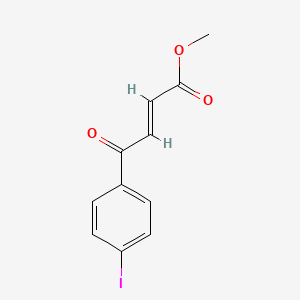
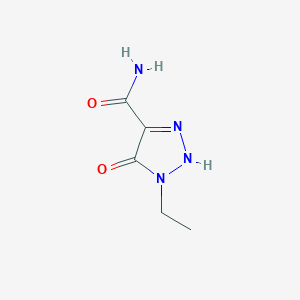

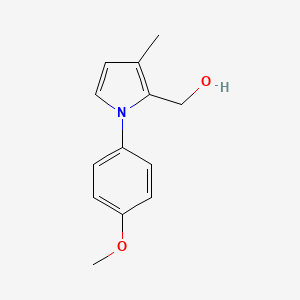
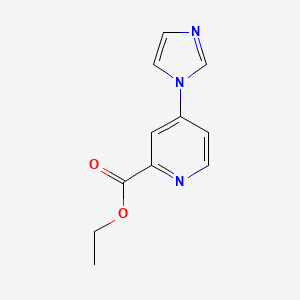
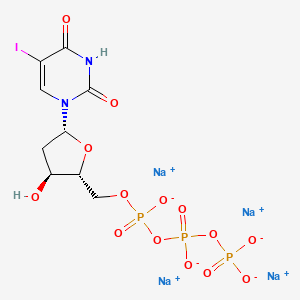
![13-[[4-(12,14-Dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yloxy)-3-methoxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene](/img/structure/B12854788.png)
